An In-depth Technical Guide to 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol
An In-depth Technical Guide to 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol
This guide provides a comprehensive technical overview of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, a sterically hindered phenolic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical identity, synthesis, properties, and applications.
Introduction: The Significance of Sterically Hindered Phenols
Phenolic compounds are a cornerstone of organic chemistry, with derivatives found in a vast array of natural products and synthetic molecules, including a significant percentage of small-molecule drugs.[1] Among these, sterically hindered phenols, characterized by bulky alkyl groups (typically tert-butyl) at the ortho positions to the hydroxyl group, are of paramount importance. This structural arrangement is not merely an incidental feature; it is a deliberate design that imparts unique and highly valuable properties.
The primary role of the bulky tert-butyl groups is to create steric hindrance around the phenolic hydroxyl group. This hindrance makes the hydroxyl proton less accessible for certain reactions while enhancing its ability to act as a radical scavenger.[2][3] This is the fundamental principle behind their widespread use as antioxidants.[2][4] By donating a hydrogen atom to neutralize damaging free radicals, they form a stable phenoxy radical that, due to the steric shielding, is prevented from propagating further chain reactions.[2][3] This mechanism is critical in preventing oxidative degradation in materials like plastics, rubbers, lubricants, and fuels.[2][4]
Beyond industrial applications, this class of compounds exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and even anticancer properties.[1][3][5] The subject of this guide, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, is a classic example of a Mannich base derived from a hindered phenol, combining the core antioxidant scaffold with an aminomethyl functional group, which can modulate its chemical and biological properties.
Chemical Identity and Core Identifiers
Accurate identification is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol.
| Identifier | Value | Source(s) |
| CAS Number | 79126-41-3 | [6][7] |
| IUPAC Name | 4-[(benzylamino)methyl]-2,6-di-tert-butylphenol | [6] |
| Molecular Formula | C22H31NO | [6][7] |
| Molecular Weight | 339.49 g/mol | [7] |
| Canonical SMILES | CC(C)(C)C1=CC(CNCC2=CC=CC=C2)=CC(C(C)(C)C)=C1O | [6] |
| InChI | InChI=1S/C22H31NO/c1-21(2,3)18-12-17(13-19(20(18)24)22(4,5)6)15-23-14-16-10-8-7-9-11-16/h7-13,23-24H,14-15H2,1-6H3 | [6] |
| InChI Key | IJYNZETULFXFCV-UHFFFAOYSA-N | [6] |
Synthesis and Mechanism: The Mannich Reaction
4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is synthesized via the Mannich reaction, a classic and powerful three-component condensation in organic chemistry.[8] This reaction involves the aminoalkylation of an acidic proton, in this case, the proton at the para-position of the phenol ring, which is activated by the electron-donating hydroxyl group.[9]
The three components for this specific synthesis are:
-
Active Hydrogen Compound: 2,6-Di-tert-butylphenol
-
Aldehyde: Formaldehyde
-
Amine: Benzylamine
Reaction Mechanism
The reaction proceeds in two primary stages:
-
Formation of the Iminium Ion: Benzylamine first reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form a highly electrophilic N-benzylmethaniminium ion (a type of Schiff base or iminium cation).[8] This step is crucial as it creates the electrophile that will be attacked by the phenol ring.
-
Electrophilic Aromatic Substitution: The electron-rich ring of 2,6-di-tert-butylphenol acts as a nucleophile. It attacks the carbon of the iminium ion. The ortho positions are sterically blocked by the tert-butyl groups, directing the substitution exclusively to the para position. A final deprotonation step re-aromatizes the ring to yield the final product.[8][9]
The choice of reactants and conditions is critical. The reaction is typically carried out in a protic solvent like ethanol or methanol at elevated temperatures (e.g., 80-90°C) to facilitate both the iminium ion formation and the subsequent aromatic substitution.[10]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol via the Mannich reaction.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established Mannich reaction procedures and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-di-tert-butylphenol (1.0 eq) and ethanol as the solvent.
-
Reagent Addition: In a separate container, pre-mix an aqueous solution of formaldehyde (1.1 eq) and benzylamine (1.1 eq). Cool this mixture in an ice bath before slowly adding it to the flask containing the phenol solution. The pre-mixing and cooling are causal choices to control the initial exothermic reaction of amine and formaldehyde, preventing side reactions.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine to remove unreacted starting materials and salts, and dried over anhydrous sodium sulfate.
-
Purification and Validation: The crude product is purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). This validation step is essential for a self-validating protocol.
Applications and Areas of Research
As a member of the hindered phenol family, 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol and its analogs are primarily investigated for their antioxidant properties.
-
Polymer and Fuel Stabilization: Like its simpler precursors, Butylated Hydroxytoluene (BHT), this compound can function as a stabilizer in plastics, rubbers, and fuels, preventing oxidative degradation that leads to loss of mechanical properties or gum formation.[2][11]
-
Pharmaceutical Research: The introduction of the benzylamino-methyl group opens avenues for pharmacological applications. The nitrogen atom can be protonated, influencing solubility and receptor binding characteristics. Research into hindered phenols has shown potential for developing agents with anticancer, anti-inflammatory, and neuroprotective properties.[3][5] The compound can act as a "chameleonic" agent, switching from an antioxidant in healthy tissue to a cytotoxic species in tumor cells under oxidative stress.[5]
-
Synthetic Intermediate: It serves as a valuable intermediate for synthesizing more complex molecules. The secondary amine provides a reactive handle for further functionalization.
Analytical Characterization
To ensure the identity and purity of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing purity. A typical method might use a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key expected signals in ¹H NMR would include distinct singlets for the tert-butyl protons, signals for the aromatic protons on both rings, a singlet for the benzylic methylene bridge (-CH₂-N), and a signal for the phenolic hydroxyl proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic rings.
Safety and Handling
The safety profile of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is primarily inferred from its structural class (hindered phenols) and its precursors.
-
General Hazards: The parent compound, 2,6-di-tert-butylphenol, is known to cause skin and severe eye irritation.[13][14] It is also considered toxic to aquatic life with long-lasting effects.[13] Therefore, this derivative should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[15] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[13]
Conclusion
4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is a multifunctional molecule that leverages the robust antioxidant properties of a sterically hindered phenol scaffold while incorporating a versatile aminomethyl group via the efficient Mannich reaction. Its synthesis is well-established, and its potential applications span from industrial material stabilization to advanced pharmaceutical research. A thorough understanding of its chemical identifiers, synthesis, and safety protocols is essential for any scientist working with this compound, ensuring both effective research outcomes and safe laboratory practices.
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